molecular formula C19H22N2O3S B2432754 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 385786-31-2

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No. B2432754
M. Wt: 358.46
InChI Key: ZWSKPJUKFCQOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a chemical compound with the molecular formula C19H22N2O3S . The average mass of this compound is 358.455 Da, and the monoisotopic mass is 358.135101 Da .


Molecular Structure Analysis

The molecular structure of 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is characterized by the presence of a benzo[cd]indol-2(1H)-one core, which is substituted at the 1-position by an ethyl group and at the 6-position by a (4-methylpiperidin-1-yl)sulfonyl group . The exact three-dimensional structure and conformation of this molecule are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one are not fully detailed in the available resources . The compound has a molecular formula of C19H22N2O3S and a molecular weight of 358.455 Da .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves multi-step processes that often target the introduction of specific functional groups like sulfamoyl and piperidine, which are key to the biological activity of the compounds. For example, the synthesis of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives showcased their valuable antibacterial properties, underlining the importance of such functionalities in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

Biological Applications

Compounds bearing similarity in structural motifs have been evaluated for their antibacterial, antifungal, and anti-HIV activities. The introduction of sulfonyl and piperidine groups has been a common strategy to enhance biological activity. For instance, novel indolyl aryl sulfones showed significant potency against HIV-1 strains carrying NNRTI resistance mutations, highlighting the therapeutic potential of these chemical frameworks in antiretroviral therapy (Silvestri et al., 2003).

Antioxidant and Enzyme Inhibition

Sulfonyl hydrazones with piperidine rings have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These studies reveal the potential of such compounds in treating diseases associated with oxidative stress and enzyme dysregulation (Karaman et al., 2016).

properties

IUPAC Name

1-ethyl-6-(4-methylpiperidin-1-yl)sulfonylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-21-16-7-8-17(14-5-4-6-15(18(14)16)19(21)22)25(23,24)20-11-9-13(2)10-12-20/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKPJUKFCQOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.